tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.:
Cat. No.: VC13561783
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3 |
| Standard InChI Key | QYWHMAGYAFGLJH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1C2N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1C2N |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol. Its IUPAC name reflects the bicyclic framework: a six-membered ring system fused with a three-membered cyclopropane ring. The Boc group at position 2 and the amino group at position 6 create a stereoelectronically constrained structure, which enhances binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1C2N |
| InChI Key | QYWHMAGYAFGLJH-UHFFFAOYSA-N |
Synthesis and Optimization
The synthesis of tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multi-step protocols. A common route begins with the formation of a bicyclic amine precursor, followed by Boc protection and functional group interconversions.
Key Synthetic Routes
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Mannich Reaction: Condensation of formaldehyde with a primary amine and carbonyl compound yields intermediate bicyclic amines, which are subsequently esterified.
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Cycloaddition Strategies: Photochemical [2+2] cycloadditions of 1,5-dienes provide access to the bicyclo[3.1.0]hexane framework, though yields vary based on substituent effects.
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Post-Functionalization: Late-stage modifications, such as reductive amination or nucleophilic substitution, introduce the amino group at position 6 .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclic Amine Formation | CH₂O, NH₃, EtOH, Δ | 65–78 |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 82–90 |
| Amino Group Installation | NaN₃, H₂/Pd-C, MeOH | 70–75 |
Challenges in synthesis include controlling regioselectivity during cyclopropane formation and minimizing epimerization at stereogenic centers .
Medicinal Chemistry Applications
The compound’s rigid structure mimics natural substrates, enabling interactions with enzymes and receptors. Key applications include:
Neurological Disorders
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate derivatives exhibit affinity for GABA receptors and serotonin transporters, making them candidates for anxiolytics and antidepressants. The bicyclic scaffold enhances blood-brain barrier permeability compared to linear analogs.
Antimicrobial Activity
Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), likely due to interference with cell wall synthesis .
Biological Mechanisms
The compound’s mechanism of action involves allosteric modulation of target proteins. For example:
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GABA_A Receptor: Bicyclic amines stabilize the receptor’s open state, prolonging chloride ion influx and neuronal inhibition.
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Monoamine Oxidase (MAO) Inhibition: Substituents at position 6 hinder substrate access to MAO’s catalytic site, reducing neurotransmitter degradation .
Physicochemical Properties
Table 3: Experimental and Predicted Properties
| Property | Experimental Value | Predicted (Calculated) |
|---|---|---|
| LogP (Octanol-Water) | 1.2 | 1.4 (ALOGPS) |
| Aqueous Solubility | 12 mg/mL | 9.8 mg/mL (ChemAxon) |
| pKa (Amino Group) | 8.5 | 8.7 (MarvinSketch) |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating purification via column chromatography.
Industrial and Research Applications
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